molecular formula C11H17BrClNOS B2835499 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride CAS No. 2034296-14-3

1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride

Cat. No.: B2835499
CAS No.: 2034296-14-3
M. Wt: 326.68
InChI Key: DLLVMOWKGXWKAZ-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of a bromothiophene ring attached to a methoxypiperidine moiety, which is further modified to form a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 4-bromothiophene-2-carboxaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Bromothiophen-2-yl)methanol: A related compound with a similar structure but lacking the methoxypiperidine moiety.

  • 4-Bromothiophen-2-yl)methyl)piperidine: A structural analog without the methoxy group.

Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is unique due to its combination of the bromothiophene ring and the methoxypiperidine group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-methoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS.ClH/c1-14-10-2-4-13(5-3-10)7-11-6-9(12)8-15-11;/h6,8,10H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVMOWKGXWKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=CC(=CS2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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